

# Fluorescein-PEG6-bis-NHS ester molecular weight and formula

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## Compound of Interest

Compound Name: Fluorescein-PEG6-bis-NHS ester

Cat. No.: B607479

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## Technical Guide: Fluorescein-PEG6-bis-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular characteristics, experimental applications, and relevant biological pathways associated with **Fluorescein-PEG6-bis-NHS ester**.

### Core Molecular Data

**Fluorescein-PEG6-bis-NHS ester** is a fluorescent labeling reagent that incorporates a fluorescein fluorophore, a polyethylene glycol (PEG) spacer, and two N-hydroxysuccinimide (NHS) ester reactive groups. The PEG spacer enhances solubility in aqueous solutions and provides spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance. The dual NHS esters enable covalent conjugation to primary amines on target molecules such as proteins, antibodies, and peptides.

Property	Value	Reference
Chemical Formula	C44H50N4O17S	[1]
Molecular Weight	938.96 g/mol	[1]
Exact Mass	938.2892	[1]

## Applications in Research and Drug Development

**Fluorescein-PEG6-bis-NHS ester** is a versatile tool with primary applications in:

- **Fluorescent Labeling:** The fluorescein moiety allows for the fluorescent tagging of biomolecules, enabling their detection and tracking in various experimental setups, including fluorescence microscopy, flow cytometry, and immunofluorescence assays. The NHS esters react with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds.
- **PROTAC (PROteolysis TArgeting Chimera) Technology:** This molecule can be utilized as a linker in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5]

## Experimental Protocols

### Protein Labeling with Fluorescein-PEG6-bis-NHS Ester

This protocol outlines a general procedure for conjugating **Fluorescein-PEG6-bis-NHS ester** to a target protein. Optimization may be required for specific proteins.

Materials:

- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Fluorescein-PEG6-bis-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

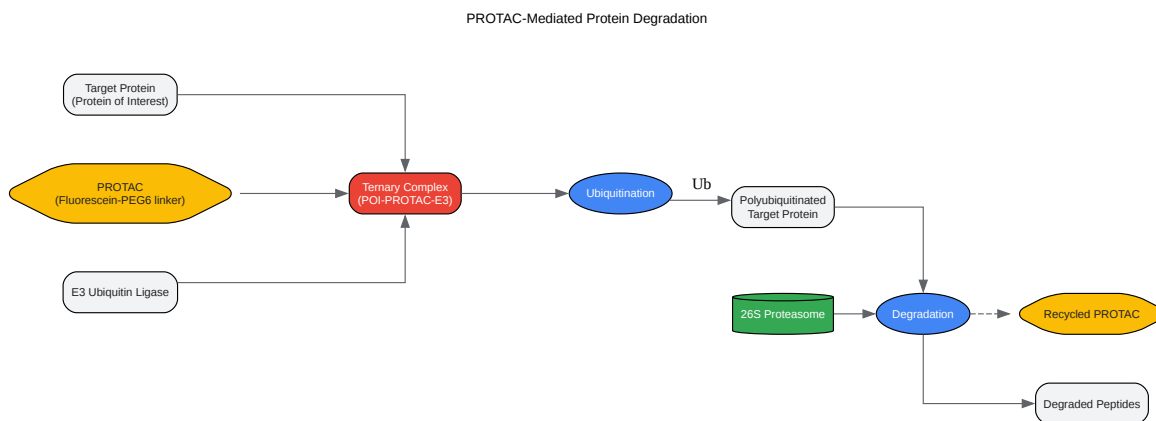
- Protein Preparation:
  - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers. If necessary, perform buffer exchange into the reaction buffer.
  - Adjust the protein concentration to 1-10 mg/mL.
- NHS Ester Solution Preparation:
  - Immediately before use, dissolve the **Fluorescein-PEG6-bis-NHS ester** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
- Labeling Reaction:
  - Add the dissolved NHS ester solution to the protein solution. A molar excess of the NHS ester (e.g., 10- to 20-fold) is typically used. The optimal ratio should be determined empirically.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
  - Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any excess NHS ester.
  - Incubate for 15-30 minutes at room temperature.
- Purification:
  - Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column.

- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for fluorescein).

## Signaling Pathway and Experimental Workflow Diagrams

### PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC utilizing a linker such as **Fluorescein-PEG6-bis-NHS ester**.

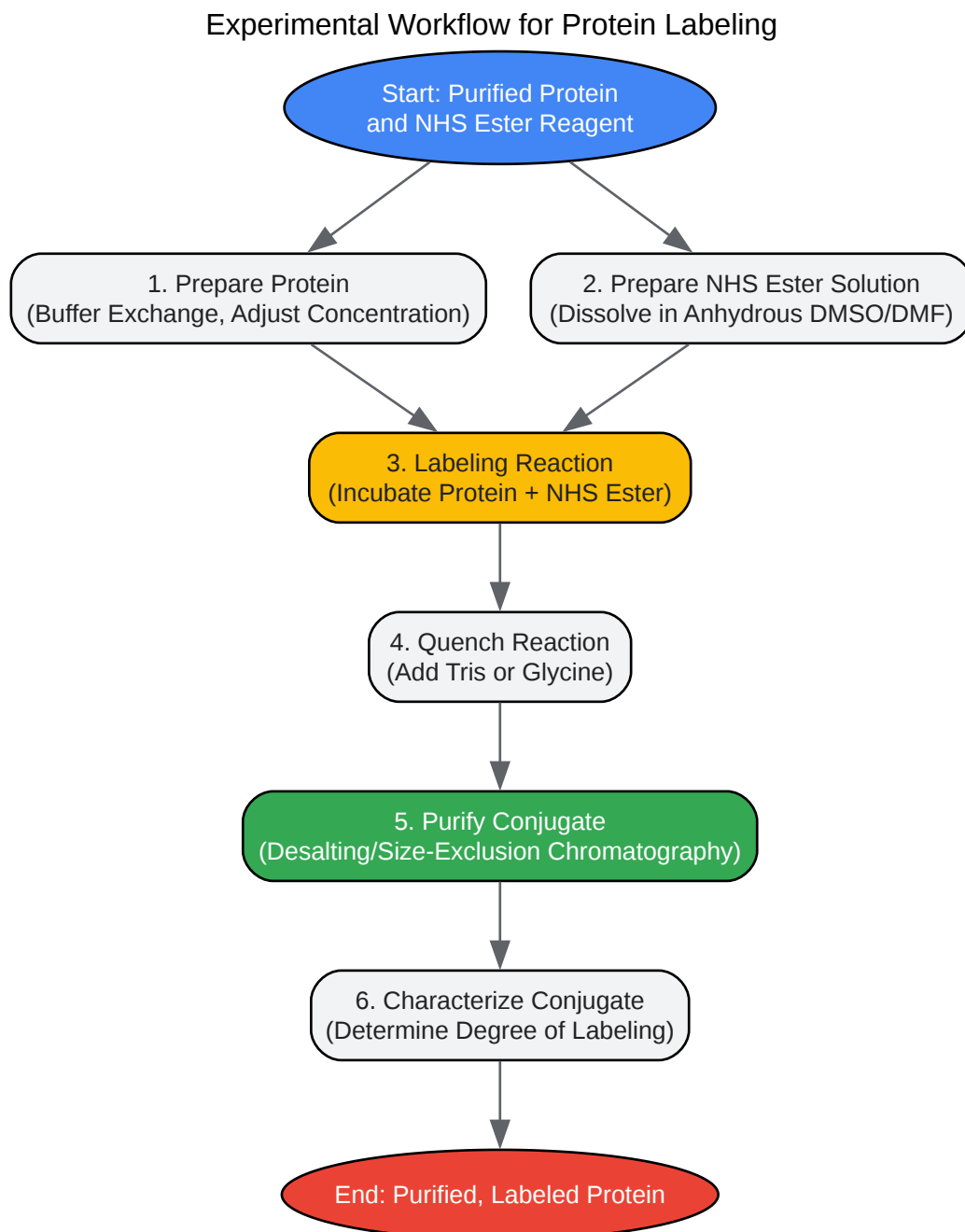


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Caption: PROTAC-Mediated Protein Degradation Pathway.

## Experimental Workflow for Protein Labeling

The diagram below outlines the key steps in the experimental workflow for labeling a protein with **Fluorescein-PEG6-bis-NHS ester**.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)